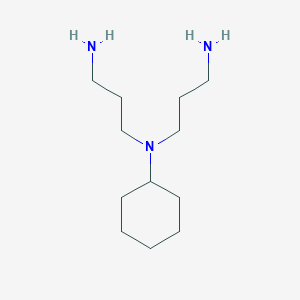
Bis(3-aminopropyl)cyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-aminopropyl)cyclohexylamine: is an organic compound with the molecular formula C12H27N3 . It is a diamine, meaning it contains two amino groups, and is characterized by a cyclohexyl ring attached to two 3-aminopropyl groups. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the reaction of cyclohexylamine with 3-bromoalkylamine hydrobromide under nucleophilic substitution conditions.
Hydrogenation: Another method involves the hydrogenation of aniline using cobalt- or nickel-based catalysts.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, bis(3-aminopropyl)cyclohexylamine can be produced by catalytic hydrogenation of aniline in the presence of cobalt or nickel catalysts.
Solvent-Based Synthesis: Another industrial method involves the use of monohydric alcohols as solvents and metal catalysts like Raney nickel or cobalt to achieve high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(3-aminopropyl)cyclohexylamine can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, isopropanol, methanol.
Major Products:
Oxidation Products: Cyclohexylamine derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted cyclohexylamine compounds.
Scientific Research Applications
Chemistry:
Epoxy Formulations: Bis(3-aminopropyl)cyclohexylamine is used as a curing agent in epoxy resin formulations, enhancing the mechanical properties of the cured product.
Biology:
Polyamine Metabolism: This compound is involved in the metabolism of polyamines, which are essential for cell proliferation and differentiation.
Medicine:
Adipogenesis Research: It has been used in studies related to adipogenesis, the process of cell differentiation into adipocytes (fat cells).
Industry:
Corrosion Inhibitors: this compound is used as a corrosion inhibitor in various industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
Polyamine Synthesis: Bis(3-aminopropyl)cyclohexylamine acts as an inhibitor of spermidine and spermine synthase, enzymes involved in polyamine synthesis.
Adipogenesis: The compound influences adipogenesis by modulating the activity of enzymes involved in lipid accumulation and differentiation.
Comparison with Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group attached to a single amino group.
N-(3-aminopropyl)cyclohexylamine: Similar structure but with only one 3-aminopropyl group attached to the cyclohexyl ring.
Bis(2-aminopropyl)amine: Contains two 2-aminopropyl groups instead of 3-aminopropyl groups.
Uniqueness:
Structural Complexity: Bis(3-aminopropyl)cyclohexylamine has a more complex structure compared to cyclohexylamine and N-(3-aminopropyl)cyclohexylamine, providing unique chemical properties and reactivity.
Functional Versatility: The presence of two 3-aminopropyl groups allows for diverse chemical reactions and applications in various fields.
Properties
CAS No. |
27843-15-8 |
|---|---|
Molecular Formula |
C12H27N3 |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N'-(3-aminopropyl)-N'-cyclohexylpropane-1,3-diamine |
InChI |
InChI=1S/C12H27N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h12H,1-11,13-14H2 |
InChI Key |
BQUQUASUHNZZLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CCCN)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















